molecular formula C15H18N4O2 B2567026 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 2034430-12-9

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B2567026
CAS No.: 2034430-12-9
M. Wt: 286.335
InChI Key: IHJCCPVAOFRACH-UHFFFAOYSA-N
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Description

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone (CAS: 2034430-12-9) is a triazole-containing azetidine derivative with a molecular formula of C₁₅H₁₈N₄O₂ and a molecular weight of 286.33 g/mol. Its structure features:

  • A four-membered azetidine ring substituted at the 3-position with a 1,2,3-triazole moiety.
  • A 4-ethoxyphenyl group linked via an ethanone bridge to the azetidine nitrogen.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-21-14-5-3-12(4-6-14)9-15(20)18-10-13(11-18)19-8-7-16-17-19/h3-8,13H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJCCPVAOFRACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a halogenated amine.

    Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings are coupled together using a suitable linker, such as an alkyl chain.

    Introduction of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds containing triazole and azetidine moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) µg/mL
1E. coli100
2S. aureus75
3K. pneumoniae150

Studies have demonstrated that modifications to the azetidine ring can enhance antibacterial efficacy against pathogens like E. coli and S. aureus .

2. Antifungal Properties

The triazole ring is well-known for its antifungal activity, particularly against pathogenic fungi such as Candida species. The compound's unique structure allows it to inhibit fungal growth effectively, making it a candidate for developing new antifungal agents .

3. Anticancer Potential

Recent computational studies suggest that this compound may interact with multiple biological targets associated with cancer pathways. The structural diversity provided by the triazole and azetidine rings enhances its potential as an anticancer agent by possibly inducing apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .
  • Another research article focused on the antifungal properties of related triazole compounds, demonstrating that modifications to the ethoxy group significantly influenced antifungal efficacy against Candida albicans .

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and azetidine rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Differences Key Substituents/Functional Groups Molecular Weight (g/mol) Reference
Target Compound Azetidine (4-membered ring) 4-Ethoxyphenyl, 1,2,3-triazol-1-yl 286.33
1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag) Azepane (7-membered ring) 3-Methoxyphenyl ~318.39 (estimated)
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) Phenyl instead of azetidine 2,4-Dichlorophenyl 255.09
2-(4-(Benzothiazol-2-yl)piperazin-1-yl)ethanone hybrids (5b-d) Piperazine-benzothiazole core Hydroxypropyl, hydroxyphenylmethyl substituents 490.13–593.17
1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone Simple triazole-phenyl backbone 3,4-Dichlorophenyl 256.08
Key Observations:
  • Substituent Effects : The 4-ethoxyphenyl group in the target compound provides electron-donating properties, contrasting with electron-withdrawing groups (e.g., dichlorophenyl in ) that may alter electronic distribution and solubility.
  • Hybrid Systems : Benzothiazole-piperazine-triazole hybrids (e.g., 5b-d) exhibit larger molecular frameworks, likely enhancing interactions with hydrophobic enzyme pockets but increasing synthetic complexity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2dag (Azepane Analog) 9g (Dichlorophenyl Analog) 5d (Benzothiazole Hybrid)
logP (Predicted) ~2.1 (moderate lipophilicity) ~2.5 ~3.0 (higher lipophilicity) ~3.8
Hydrogen Bond Acceptors 4 4 3 7
Rotatable Bonds 5 7 3 10
Synthetic Yield Not reported 92% Method-dependent 89% (for 5d)
  • Lipophilicity : The target compound’s logP is intermediate, balancing membrane permeability and aqueous solubility better than highly lipophilic analogs like 9g .
  • Synthetic Efficiency : Azepane and benzothiazole derivatives (e.g., 2dag, 5d) show high yields (87–99%), suggesting robust synthetic routes for triazole-containing systems .

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic compound that incorporates a triazole ring, an azetidine moiety, and an ethoxy-substituted phenyl group. The structural complexity of this compound suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H18N4OC_{15}H_{18}N_{4}O, and it features the following functional groups:

  • Triazole Ring : Known for stability and ability to chelate metal ions.
  • Azetidine Ring : Contributes to the compound's interaction with biological membranes.
  • Ethoxyphenyl Group : Enhances lipophilicity, potentially increasing bioavailability.

Synthesis Pathway

The synthesis typically involves:

  • Formation of the Triazole Ring : Achieved through Huisgen cycloaddition.
  • Synthesis of the Azetidine Ring : Via cyclization reactions using β-amino alcohols.
  • Coupling Reactions : Linking the triazole and azetidine rings through nucleophilic substitution.
  • Introduction of the Ethoxy Group : Through etherification reactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

The compound has been evaluated against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies show promising results against E. coli and S. aureus, with MIC values comparable to standard antibiotics like ciprofloxacin .
Bacterial StrainMIC (µg/mL)Reference
E. coli100
S. aureus0.5 - 8
K. pneumoniae100

Antifungal Activity

In vitro studies demonstrate significant antifungal activity against Candida albicans, with IC50 values indicating effective inhibition at low concentrations .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

  • The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity.
  • The azetidine moiety may disrupt cellular membranes or interfere with cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of similar triazole-containing compounds revealed that modifications in substituents significantly influenced activity. The introduction of halogen groups enhanced antibacterial potency against resistant strains .

Case Study 2: Anticancer Properties

Another investigation highlighted the anticancer potential of triazole derivatives in inhibiting human breast cancer cell lines (e.g., T47D). Compounds structurally related to our compound exhibited IC50 values indicating effective cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via click chemistry, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Key steps include:

  • Azetidine functionalization : Reacting azetidine derivatives with propargyl bromide to introduce alkyne groups.
  • Triazole formation : Coupling with 4-ethoxyphenylacetylene azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in THF/H₂O (1:1) at 50°C for 12–24 hours .
  • Optimization : Adjust solvent polarity (e.g., DMF for higher yields) and catalyst loading (0.1–0.5 equiv.) to minimize side products. Monitor purity via LC-MS (ESI) with m/z ~330–350 .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR analysis : ¹H and ¹³C NMR identify functional groups. For example, the azetidine ring protons appear as triplets at δ 3.5–4.0 ppm, while the triazole proton resonates as a singlet at δ 8.2–8.5 ppm .
  • X-ray crystallography : Single crystals grown via slow evaporation in ethanol/chloroform (1:1) are analyzed using a Stoe IPDS II diffractometer (Mo Kα radiation, λ = 0.71073 Å). SHELXL refines the structure, achieving R-factors < 0.05 .
  • Hydrogen bonding : Crystal packing often shows intermolecular C–H···O interactions between the ethanone carbonyl and triazole N atoms .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Methodology :

  • Antifungal testing : Use microbroth dilution assays against Candida albicans (ATCC 90028) with fluconazole as a control. IC₅₀ values < 50 µM suggest potency .
  • Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity (IC₅₀ > 100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s mechanism of action?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
  • Molecular docking : Dock the compound into fungal CYP51 (PDB ID: 1EA1) using AutoDock Vina. High-affinity binding (ΔG < −8 kcal/mol) to the heme cofactor suggests inhibition of ergosterol biosynthesis .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Methodology :

  • Disorder modeling : Use SHELXL’s PART instruction to model disordered azetidine or ethoxyphenyl moieties. Apply ISOR/SIMU restraints to anisotropic displacement parameters .
  • Twinning detection : Employ PLATON’s TWINABS for data scaling if Rint > 0.1. Refine using HKLF5 format in SHELXL .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

  • Methodology :

  • Analog synthesis : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-NMe₂) substituents. Compare antifungal IC₅₀ values .
  • Pharmacophore mapping : Overlap triazole-azetidine cores of active derivatives using Schrödinger’s Phase. Key features: hydrophobic (azetidine), H-bond acceptor (triazole N) .

Safety and Compliance

Q. What safety protocols are critical during synthesis and handling?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1 goggles. Use fume hoods for reactions involving volatile solvents (e.g., THF) .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before incineration .

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